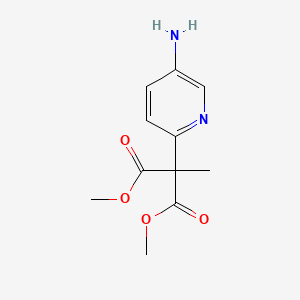
Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the sources I found .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Cycloaddition Reactions : The compound has been studied in the context of 1,3-dipolar cycloaddition reactions. For instance, Long He (2012) synthesized a related compound, 2,2-Diethyl 3,4-dimethyl 5-(4-cyanophenyl)pyrrolidine-2,2,3,4-tetracarboxylate, demonstrating the compound's utility in creating complex chemical structures (Long He, 2012).
Photodimerization : E. Taylor and R. O. Kan (1963) explored the photochemical dimerization of 2-aminopyridines, including compounds similar to Dimethyl 2-(5-amino-2-pyridinyl)-2-methylmalonate, under ultraviolet irradiation (E. Taylor & R. O. Kan, 1963).
Electrochemical Cyclization : M. Okimoto et al. (2006) reported on the electrochemical oxidation of Dimethyl aminomalonates, a process that could be relevant to this compound, for the formation of cyclization products (M. Okimoto et al., 2006).
Applications in Organic Synthesis
Catalysis in Synthesis : N. Meyer et al. (2006) discussed the use of related compounds in catalysis, specifically in the intramolecular hydroamination of alkenes and alkynes (N. Meyer et al., 2006).
Formation of Fused Heterocyclic Systems : Mihael Kušar, J. Svete, and B. Stanovnik (1996) studied the reactions of diethyl N,N-dimethylaminomethylenemalonate with nucleophiles, which could be relevant to the synthesis of fused heterocyclic systems involving compounds similar to this compound (Mihael Kušar et al., 1996).
Synthesis of Pyrrolidines : P. Garner and H. Kaniskan (2005) described a method for synthesizing highly functionalized pyrrolidines using a process that includes dimethyl 2-aminomalonate, which is structurally related to this compound (P. Garner & H. Kaniskan, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dimethyl 2-(5-aminopyridin-2-yl)-2-methylpropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(9(14)16-2,10(15)17-3)8-5-4-7(12)6-13-8/h4-6H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJMSQNSLNZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)N)(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

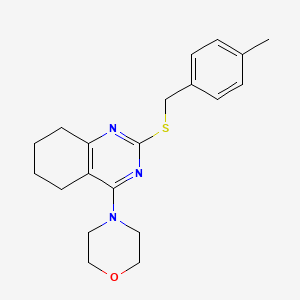
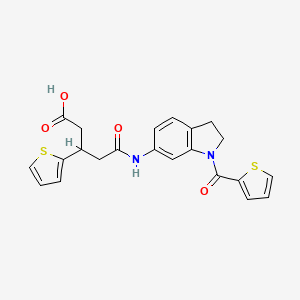
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2743610.png)

![Ethyl 2-({[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxylate](/img/structure/B2743615.png)
![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide](/img/structure/B2743616.png)

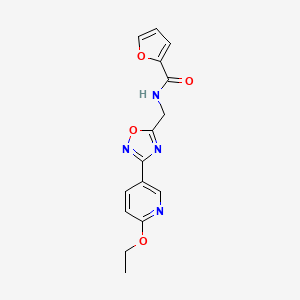

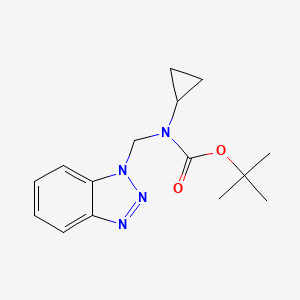
![N-butan-2-yl-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2743626.png)
![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2743627.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2743628.png)
![5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2743629.png)